4-Chloro-l-tryptophan

Description

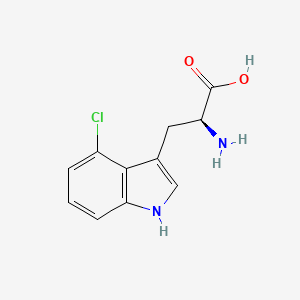

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTHKYABOMUPSC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555059 | |

| Record name | 4-Chloro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52448-14-3 | |

| Record name | 4-Chloro-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52448-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-L-tryptophan: Properties, Synthesis, and Applications

Introduction

4-Chloro-L-tryptophan is a halogenated derivative of the essential amino acid L-tryptophan. The introduction of a chlorine atom at the 4-position of the indole ring bestows unique chemical and physical properties upon the molecule, making it a valuable tool for researchers, particularly in the fields of drug discovery, peptide synthesis, and biochemical studies. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed synthetic methodologies, and an exploration of its current and potential applications.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development. These properties are summarized in the table below, followed by a more detailed discussion.

| Property | Value | Source(s) |

| Chemical Name | (2S)-2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid | [1] |

| CAS Number | 52448-14-3 | [1][2] |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [1][2] |

| Molecular Weight | 238.67 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 277 °C | [2] |

| Boiling Point | 476.9 °C (predicted) | [2] |

| Solubility | Predicted water solubility: 0.61 g/L. Soluble in hot alcohol and alkali hydroxides; insoluble in chloroform.[3] | |

| pKa | 2.38 (carboxyl), 9.39 (amino) (estimated from L-tryptophan) | [3] |

| logP | -0.5 (predicted) | [1] |

1.1. Structure and Chirality

This compound possesses a chiral center at the alpha-carbon, inherent to its amino acid nature. The "L" designation signifies the stereochemical configuration that is analogous to L-glyceraldehyde, which is the enantiomer predominantly found in natural proteins. The core structure consists of an L-alanine moiety attached to the 3-position of a 4-chloroindole ring system.[2]

1.2. Solubility Profile

1.3. Spectroscopic Properties

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would exhibit characteristic signals for the aromatic protons of the chloroindole ring, the α- and β-protons of the amino acid backbone, and the amine and carboxylic acid protons. The chlorine substituent at the 4-position will influence the chemical shifts of the adjacent aromatic protons.

-

¹³C NMR: The carbon spectrum will show distinct resonances for the indole ring carbons, with the carbon bearing the chlorine atom (C4) being significantly affected. The carbonyl carbon of the carboxylic acid and the α- and β-carbons will also be present in their expected regions.

1.3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ for the indole N-H and the amino group.

-

C-H stretching: Aromatic and aliphatic C-H stretching vibrations around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C=O stretching: A strong absorption band for the carboxylate group around 1580-1650 cm⁻¹.[4]

-

C-Cl stretching: A characteristic band in the fingerprint region, typically between 600 and 800 cm⁻¹.

1.3.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound. Under electrospray ionization (ESI), the molecule is expected to readily form a protonated molecular ion [M+H]⁺ at m/z 239.058.[5] The fragmentation pattern would likely involve the loss of small neutral molecules such as water and carbon monoxide from the amino acid side chain, as well as characteristic fragmentation of the indole ring.[6]

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired scale, stereochemical purity, and available resources.

2.1. Chemical Synthesis

A common strategy for the chemical synthesis of substituted tryptophans involves the construction of the indole ring onto a suitable amino acid precursor or the direct functionalization of the indole ring of tryptophan itself. A plausible synthetic route starting from 4-chloroindole is outlined below.

Experimental Protocol: Synthesis via Fischer Indole Synthesis

This protocol is a generalized representation and may require optimization.

-

Preparation of 4-Chlorophenylhydrazine: React 4-chloroaniline with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. Subsequent reduction with a suitable reducing agent, such as sodium sulfite, yields 4-chlorophenylhydrazine.

-

Fischer Indole Synthesis: Condense 4-chlorophenylhydrazine with a suitable keto-acid, such as α-ketoglutaric acid, in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid). This reaction forms the indole ring system.

-

Conversion to this compound: The resulting indole derivative can then be converted to the target amino acid through a series of steps, which may include decarboxylation and enzymatic resolution to obtain the desired L-enantiomer.

Caption: Chemical synthesis workflow for this compound.

2.2. Enzymatic Synthesis

Enzymatic synthesis offers a highly stereoselective and environmentally friendly alternative to chemical methods. Tryptophan synthase (TrpS) is a particularly effective biocatalyst for the synthesis of tryptophan analogs.

Experimental Protocol: Tryptophan Synthase-Catalyzed Synthesis

-

Enzyme Preparation: Obtain or prepare a highly active and stable form of tryptophan synthase, often from microbial sources like E. coli or Salmonella typhimurium.

-

Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5), combine 4-chloroindole, L-serine, and pyridoxal-5'-phosphate (PLP) as a cofactor.

-

Enzymatic Reaction: Initiate the reaction by adding tryptophan synthase. The enzyme catalyzes the condensation of 4-chloroindole and L-serine to directly form this compound.

-

Monitoring and Purification: Monitor the reaction progress using techniques like HPLC. Upon completion, the product can be purified from the reaction mixture using methods such as ion-exchange chromatography or crystallization.

Caption: Enzymatic synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the interplay of the indole ring, the amino group, and the carboxylic acid group.

3.1. Reactivity of the Indole Ring

The indole ring is an electron-rich aromatic system susceptible to electrophilic substitution. The chlorine atom at the 4-position is an ortho-, para-directing deactivator. This means that while the overall reactivity of the ring towards electrophiles is reduced compared to unsubstituted tryptophan, incoming electrophiles will preferentially attack the 5- and 7-positions.[7][8]

3.2. Reactions of the Amino Acid Moiety

The amino and carboxylic acid groups of this compound undergo typical reactions of amino acids. The amino group can be acylated, alkylated, and used in peptide bond formation. The carboxylic acid can be esterified or converted to an amide. These reactions are fundamental to its use as a building block in peptide synthesis.

Applications in Research and Development

The unique properties of this compound make it a valuable molecule in various research areas.

4.1. Peptide Synthesis and Drug Discovery

This compound can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.[9] The introduction of the chlorine atom can serve several purposes:

-

Probing Structure-Activity Relationships (SAR): The steric and electronic effects of the chlorine atom can be used to probe the binding interactions of peptides with their biological targets.

-

Metabolic Stability: Halogenation can block sites of metabolic oxidation, potentially increasing the in vivo half-life of a peptide therapeutic.

-

Conformational Constraints: The bulky chlorine atom can introduce conformational restrictions, which may lead to peptides with enhanced biological activity or selectivity.

4.2. Fluorescent Probes

While L-tryptophan is intrinsically fluorescent, its photophysical properties can be modulated by substitution on the indole ring. Halogenation can alter the absorption and emission spectra, as well as the quantum yield and fluorescence lifetime. This opens up the possibility of using this compound as a fluorescent probe to study protein structure and dynamics, although this application is less common than with other tryptophan analogs.[10]

4.3. Biosynthesis of Natural Products

Chlorinated tryptophans are precursors to a variety of natural products with interesting biological activities. While 7-chlorotryptophan is more commonly cited in this context, the study of this compound can provide insights into the biosynthesis of halogenated natural products and the enzymes involved.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[2]

-

Toxicity: The toxicological properties of this compound have not been extensively studied. However, it is important to note that some chlorinated organic compounds can be toxic.[11] Additionally, the reaction of L-tryptophan with chlorine can produce mutagenic byproducts.[12] Therefore, it should be handled with care, assuming it may be harmful.

Conclusion

This compound is a valuable synthetic amino acid with a unique set of chemical and physical properties. Its utility as a building block in peptide synthesis and drug discovery, coupled with its potential as a biochemical probe, makes it a significant tool for researchers. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is paramount for its effective and safe application in the laboratory. Further research into its experimental solubility, detailed spectroscopic characterization, and toxicological profile will undoubtedly expand its utility in the scientific community.

References

- 1. This compound | C11H11ClN2O2 | CID 14048819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 52448-14-3 | FC141807 | Biosynth [biosynth.com]

- 3. L-Tryptophan [webbook.nist.gov]

- 4. Investigation of thermochemical Features of Gamma Irradiated Tryptophan Stereoisomers [scielo.org.mx]

- 5. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Electrophilic Substitution reactions. [unacademy.com]

- 8. byjus.com [byjus.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity [mdpi.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. 6-CHLORO-L-TRYPTOPHAN synthesis - chemicalbook [chemicalbook.com]

synthesis and discovery of 4-Chloro-l-tryptophan

An In-depth Technical Guide to the Synthesis and Discovery of 4-Chloro-l-tryptophan

Executive Summary

This compound is a halogenated, non-canonical amino acid of significant interest to the pharmaceutical and biotechnology sectors. Initially discovered as a natural plant metabolite, its true value lies in its role as a key structural motif in complex, biologically active natural products and as a versatile building block for drug development. This guide provides a comprehensive overview of this compound, detailing its discovery, properties, and, most critically, the primary synthetic strategies for its production. We will explore both the elegance and efficiency of biocatalytic methods centered on the enzyme Tryptophan Synthase and the established, albeit more complex, chemical synthesis routes. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing detailed, actionable protocols.

The Significance of this compound

Chemical Identity and Properties

This compound is an L-tryptophan derivative where a chlorine atom is substituted at the 4-position of the indole ring. This seemingly simple modification has profound implications for the molecule's chemical and biological properties.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid | [1] |

| CAS Number | 52448-14-3 | [2][3] |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [1][2] |

| Molecular Weight | 238.67 g/mol | [1][2] |

| Physical Appearance | Off-white to pale yellow solid | |

| Melting Point | ~277 °C | [2] |

| Storage Conditions | Store at < -15°C, protect from light | [2] |

Natural Occurrence and Discovery

While many halogenated metabolites are products of marine or microbial biosynthesis, this compound has been identified in terrestrial plants. Notably, it has been reported in common legumes such as fava beans (Vicia faba) and peas (Pisum sativum)[1][4]. Its discovery in edible plants underscores the diverse and sometimes unexpected chemical repertoire of the natural world. The biosynthetic pathways leading to its formation in these plants are less characterized than the well-understood tryptophan biosynthesis pathway, suggesting a specialized halogenation mechanism.

Role in Medicinal Chemistry

The importance of this compound in drug development cannot be overstated. Halogenation is a common strategy in medicinal chemistry to modulate a drug candidate's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a crucial precursor for the synthesis of several medicinally important compounds, most notably the indolocarbazole anticancer agent Rebeccamycin and the cytotoxic marine peptide Diazonamide A. The ability to efficiently synthesize enantiomerically pure this compound is therefore a critical enabling step in the development of these and other potential therapeutic agents.

Biocatalytic Synthesis: The Tryptophan Synthase Approach

The enzymatic synthesis of this compound represents the most elegant and efficient strategy developed to date. This approach harnesses the power of Tryptophan Synthase (TrpS), a pyridoxal 5'-phosphate (PLP)-dependent enzyme that naturally catalyzes the final step in tryptophan biosynthesis[5][6].

The Tryptophan Synthase (TrpS) Pathway

TrpS is a remarkable molecular machine, typically a heterodimer of α and β subunits (TrpA and TrpB)[5][7]. For the synthesis of tryptophan analogues, the catalytically relevant β-subunit (TrpB) is of primary interest. It performs an irreversible C-C bond-forming β-substitution reaction between an indole substrate and L-serine[5]. The enzyme exhibits a degree of substrate promiscuity, accepting a variety of substituted indoles, including 4-chloroindole, making it an ideal biocatalyst for this transformation[5][8].

The core reaction is the condensation of 4-chloroindole with L-serine to yield this compound with the release of a water molecule.

Caption: Tryptophan Synthase (TrpS) catalyzed synthesis of this compound.

Expertise Insight: The Advantages of Biocatalysis

The choice of an enzymatic route is driven by several compelling advantages over traditional chemical methods:

-

Absolute Stereoselectivity: TrpS exclusively produces the biologically relevant L-enantiomer, eliminating the need for costly chiral resolution steps that are often required in chemical synthesis[9]. This is a self-validating system; the enzyme's active site is inherently chiral and will not produce the D-enantiomer.

-

Mild Reaction Conditions: The reaction proceeds in an aqueous buffer at or near physiological pH and temperature (e.g., 37-40 °C), avoiding the harsh reagents, extreme temperatures, and protective group chemistry common in multi-step organic synthesis[8].

-

Environmental Sustainability: This "green chemistry" approach minimizes organic solvent waste and hazardous byproducts.

-

High Efficiency: Modern TrpS variants, developed through directed evolution, exhibit high catalytic efficiency (kcat/Km) and can be engineered for enhanced stability and broader substrate scope[5][8].

Detailed Experimental Protocol: Enzymatic Synthesis

This protocol is a representative workflow based on established methodologies for synthesizing chloro-L-tryptophans using TrpS[5][9].

Materials:

-

4-Chloroindole

-

L-Serine

-

Tryptophan Synthase (TrpS) β-subunit (recombinantly expressed from E. coli or other sources)

-

Pyridoxal 5'-phosphate (PLP)

-

Potassium phosphate buffer (pH 8.0)

-

Centrifugal filters for protein removal

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a reaction buffer consisting of 100 mM potassium phosphate (pH 8.0) containing 0.1 mM PLP.

-

Substrate Addition: Dissolve L-serine to a final concentration of 50 mM. Add 4-chloroindole to a final concentration of 25 mM. Note: 4-chloroindole may have limited aqueous solubility; a co-solvent like DMSO at <5% v/v can be used if necessary.

-

Enzyme Addition: Add the purified Tryptophan Synthase enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start in the range of 0.1-0.5 mg/mL.

-

Incubation: Incubate the reaction at 37-40 °C with gentle agitation for 12-24 hours[8].

-

Monitoring: Monitor the reaction progress by HPLC, observing the consumption of 4-chloroindole and the formation of the this compound product.

-

Work-up: Upon completion, terminate the reaction by removing the enzyme. This can be achieved by heat denaturation (e.g., 80 °C for 10 min) followed by centrifugation, or more cleanly by ultrafiltration using a centrifugal filter with a molecular weight cutoff (e.g., 10 kDa) that retains the enzyme.

-

Purification: The resulting filtrate, containing the product, unreacted substrates, and buffer salts, can be purified. Acidify the solution to pH ~3 with HCl to precipitate the product, which can then be collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization or chromatography if required.

Chemical Synthesis Strategies

While enzymatic synthesis is often preferred, chemical methods provide an important alternative, particularly when specialized enzymes are unavailable or when exploring derivatives that are poor enzymatic substrates.

Strategy 1: Racemic Synthesis and Enzymatic Resolution

A common and robust chemical strategy involves the initial synthesis of a racemic mixture (D,L-tryptophan derivative) followed by a selective enzymatic resolution step to isolate the desired L-enantiomer. This hybrid chemo-enzymatic approach leverages the strengths of both disciplines.

Causality: Synthesizing a racemic mixture is often simpler and higher-yielding than a direct asymmetric chemical synthesis. The subsequent use of an acylase enzyme provides the requisite stereoselectivity in a highly reliable final step[10].

Caption: Chemo-enzymatic workflow for resolving racemic 4-chloro-tryptophan.

Protocol Outline (Adapted from 6-chloro-L-tryptophan synthesis[10]):

-

Acetylation & Condensation: React 4-chloroindole with an N-acetylated serine precursor (or L-serine in acetic anhydride) under heating to form N-acetyl-4-chloro-D,L-tryptophan.

-

Enzymatic Deacetylation: Dissolve the racemic N-acetyl product in a pH 8.0 phosphate buffer. Add Acylase I, an enzyme that selectively hydrolyzes the acetyl group from the L-enantiomer only. Incubate at 37 °C.

-

Self-Validating Separation: The success of the resolution is confirmed during work-up. After the reaction, the mixture contains two distinct species: the free amino acid (this compound) and the acetylated amino acid (N-acetyl-4-chloro-D-tryptophan). Acidifying the solution to pH ~3-4 allows for the selective extraction of the more nonpolar N-acetyl-D-form into an organic solvent (e.g., ethyl acetate), leaving the more polar, zwitterionic L-form in the aqueous layer for isolation.

Strategy 2: Asymmetric Strecker Synthesis

For a direct chemical synthesis of the enantiopure product, the Strecker amino acid synthesis using a chiral auxiliary is a powerful method[11].

Logic: This approach builds the amino acid backbone onto the pre-formed indole side chain. A chiral amine auxiliary is temporarily incorporated to direct the stereochemistry of a key bond-forming step, after which it is cleaved to reveal the final, enantiomerically enriched amino acid.

Key Steps[11]:

-

Aldehyde Formation: The 4-chloroindole starting material is first converted to 4-chloroindole-3-carbaldehyde via a Vilsmeier-Haack formylation.

-

Homologation: The aldehyde is then extended by one carbon, typically via a Wittig reaction, to produce the corresponding 2-(4-chloroindol-3-yl)acetaldehyde.

-

Asymmetric Strecker Reaction: The acetaldehyde is reacted with a chiral amine (e.g., (S)-methylbenzylamine), cyanide, and an ammonia source. The chiral amine forms a transient chiral imine, which is then attacked by the cyanide nucleophile. The stereochemistry of the auxiliary directs this attack to preferentially form one diastereomer of the resulting α-aminonitrile.

-

Hydrolysis and Deprotection: The aminonitrile is hydrolyzed to the carboxylic acid, and the chiral auxiliary is removed (e.g., by hydrogenolysis) to yield the final enantiomerically enriched this compound.

Comparative Analysis

The choice of synthetic route depends heavily on project goals, available resources, and scale.

| Metric | Enzymatic Synthesis (TrpS) | Chemical Synthesis (Chemo-enzymatic) |

| Stereoselectivity | Excellent (>99% e.e.), directly yields L-form | Excellent (>98% e.e.) after resolution, but starts with a racemate |

| Number of Steps | Typically 1-2 steps (synthesis, purification) | Multi-step (racemate synthesis, resolution, separation) |

| Reaction Conditions | Mild (aqueous, neutral pH, 30-40 °C) | Harsher (organic solvents, heat, acid/base) |

| Atom Economy | High | Lower, due to protective groups and resolution steps |

| Scalability | Highly scalable with recombinant enzyme production | Well-established and scalable |

| Substrate Scope | Dependent on enzyme tolerance | Generally broader, less substrate-specific |

| Environmental Impact | Low ("Green") | Higher (solvent waste, byproducts) |

Conclusion and Future Outlook

This compound stands as a valuable molecule at the intersection of natural products chemistry and pharmaceutical development. While classical chemical syntheses have established foundational routes for its production, the field is clearly advancing toward biocatalytic methods. The Tryptophan Synthase enzyme offers an unparalleled combination of efficiency, stereocontrol, and environmental sustainability.

Future research will likely focus on the continued protein engineering of TrpS and other enzymes to broaden their substrate scope for the synthesis of even more complex tryptophan analogues. Furthermore, the development of one-pot cascade reactions, combining enzymatic steps with compatible chemical transformations, promises to further streamline the production of these critical building blocks for the next generation of therapeutics.

References

- 1. This compound | C11H11ClN2O2 | CID 14048819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 52448-14-3 | FC141807 | Biosynth [biosynth.com]

- 3. clearsynth.com [clearsynth.com]

- 4. Human Metabolome Database: Showing metabocard for L-4-Chlorotryptophan (HMDB0030400) [hmdb.ca]

- 5. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tryptophan - Wikipedia [en.wikipedia.org]

- 7. soc.chim.it [soc.chim.it]

- 8. Engineering Improves Enzymatic Synthesis of L-Tryptophan by Tryptophan Synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [논문]Enzymatic synthesis of chloro-L-tryptophans [scienceon.kisti.re.kr]

- 10. 6-CHLORO-L-TRYPTOPHAN synthesis - chemicalbook [chemicalbook.com]

- 11. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

4-Chloro-L-tryptophan: A Halogenated Amino Acid with Significant Biological Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-L-tryptophan (4-Cl-Trp), a halogenated derivative of the essential amino acid L-tryptophan. We will delve into its core biological functions, mechanisms of action, and its emerging applications in biomedical research and therapeutic development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this non-canonical amino acid.

Introduction to this compound

This compound is an indole alkaloid, structurally similar to L-tryptophan but with a chlorine atom substituted at the 4-position of the indole ring.[1] While not one of the 20 proteinogenic amino acids, it occurs naturally in certain plants, including fava beans (Vicia faba) and common peas (Pisum sativum).[2][3] Its primary significance in the scientific community stems from its activity as a modulator of key metabolic pathways, particularly those involved in tryptophan degradation. This activity positions 4-Cl-Trp and other halogenated tryptophans as valuable tools for studying enzyme function and as potential leads for drug discovery, especially in the fields of immuno-oncology and neuroscience.

Physicochemical Properties

A clear understanding of a compound's physical and chemical characteristics is fundamental for any experimental design. The key properties of this compound are summarized below.

| Property | Value |

| CAS Number | 52448-14-3[1][2] |

| Molecular Formula | C₁₁H₁₁ClN₂O₂[1][2] |

| Molecular Weight | 238.67 g/mol [1][2] |

| IUPAC Name | (2S)-2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid[2] |

| Melting Point | 277.0 °C[1] |

| Boiling Point | 476.9 °C[1] |

| Appearance | Solid |

| Storage | Store at < -15°C, protect from light[1] |

Core Biological Activity and Mechanism of Action

L-tryptophan is a critical precursor for several bioactive molecules, and its metabolism is tightly regulated through multiple pathways.[[“]][5] The two most prominent are the serotonin pathway, which produces the neurotransmitter serotonin, and the kynurenine pathway, which accounts for over 95% of tryptophan catabolism and plays a crucial role in immune regulation.[[“]][6] this compound's biological activity is primarily centered on its ability to interfere with the enzymes that govern these pathways.

Figure 1: Tryptophan metabolic pathways and the inhibitory action of 4-Cl-Trp.

Modulation of the Kynurenine Pathway via IDO1 Inhibition

The most significant and well-documented activity of tryptophan derivatives relates to the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1).

-

Role of IDO1: IDO1 is the first and rate-limiting enzyme in the kynurenine pathway.[7][8] It is an extrahepatic enzyme induced by pro-inflammatory cytokines like interferon-gamma (IFN-γ).[7] In certain contexts, particularly within a tumor microenvironment, IDO1 expression is a key mechanism of immune escape.[9][10] By catabolizing tryptophan, IDO1 achieves two immunosuppressive goals:

-

Tryptophan Depletion: It starves immune cells (e.g., T-cells) of this essential amino acid, leading to their apoptosis or anergy.[11]

-

Kynurenine Production: It generates metabolites, collectively known as kynurenines, which actively suppress effector T-cells and promote the development of regulatory T-cells (Tregs).[10]

-

-

Inhibitory Action: Halogenated tryptophans, such as 6-chlorotryptophan, have been shown to act as inhibitors of this pathway.[7][12] This inhibition attenuates the formation of L-kynurenine.[12] While direct, high-potency data for 4-Cl-Trp is less prevalent in initial screenings than for other analogs like 1-methyl-tryptophan, its structural similarity and the known activity of related chlorinated compounds make it a compound of high interest for IDO1 inhibition.[7] By blocking IDO1, these inhibitors can restore local tryptophan concentrations and prevent the production of immunosuppressive kynurenines, thereby reactivating anti-tumor immune responses. This makes IDO1 a highly attractive target for cancer immunotherapy.[10][13]

Interaction with Tryptophan Hydroxylase (TPH)

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the synthesis of serotonin.[5][14] It exists in two isoforms: TPH1, found primarily in the periphery (gut, skin), and TPH2, which is the predominant neuronal isoform.[14]

Inhibition of TPH is a known mechanism for depleting serotonin. The most widely studied compound for this purpose is p-Chlorophenylalanine (PCPA or Fenclonine), which is a non-specific inhibitor of both TPH1 and TPH2.[14][15][16] While PCPA is a phenylalanine analog, the principle of using halogenated aromatic amino acids to inhibit key metabolic enzymes is well-established.[17] this compound, as a direct analog of the TPH substrate, presents a logical candidate for investigation as a TPH inhibitor, although PCPA remains the more characterized tool compound for this specific application.[15][16]

Synthesis of this compound

The availability of non-canonical amino acids like 4-Cl-Trp is crucial for research and development. Both biocatalytic and chemical synthesis methods have been developed.

A highly efficient and stereospecific method for producing substituted tryptophans, including chloro-tryptophans, is through enzymatic synthesis using Tryptophan Synthase (TrpS) .[18] This enzyme complex naturally catalyzes the C-C bond formation between indole and L-serine to produce L-tryptophan.[18] Researchers have successfully used TrpS from organisms like Salmonella enterica and E. coli to synthesize a diverse set of tryptophan analogs, including 4-Cl-Trp, by feeding the enzyme the corresponding substituted indole (4-chloroindole) along with L-serine.[18] This biocatalytic approach is prized for its high selectivity and efficiency.

Applications in Drug Development and Research

The unique biological activities of this compound make it a valuable molecule for several areas of advanced research.

Immuno-Oncology

Targeting tryptophan catabolism is a major strategy in modern cancer immunotherapy.[9][10] The failure of early IDO1 inhibitors in some clinical trials has highlighted the complexity of this pathway, suggesting that compensatory mechanisms, possibly involving related enzymes like Tryptophan 2,3-dioxygenase (TDO) or IDO2, may be at play.[6][10] This has spurred interest in developing dual or pan-inhibitors.[6] Chlorinated compounds have shown potential as pan-inhibitors of IDO1, IDO2, and TDO.[6] Therefore, 4-Cl-Trp serves as a scaffold and research tool for developing next-generation immunotherapies that can more robustly overcome tumor-induced immune tolerance.

Neuroscience and Neurodegenerative Disease

The kynurenine pathway is not only immunologically active but also profoundly impacts the central nervous system.[19] Metabolites of this pathway include the NMDA receptor antagonist kynurenic acid (considered neuroprotective) and the NMDA receptor agonist quinolinic acid (a neurotoxin).[12] An imbalance between these metabolites is implicated in several psychiatric and neurodegenerative disorders.[19]

Compounds like 6-chlorotryptophan have been investigated as tools to manipulate the levels of these neuroactive metabolites in animal models.[12] 4-Cl-Trp can be similarly employed as a research tool to probe the role of the kynurenine pathway in brain health and disease, offering a potential therapeutic avenue for conditions characterized by neuroinflammation and excitotoxicity.

Experimental Protocol: In Vitro IDO1 Inhibition Assay

To facilitate further research, this section provides a standardized, self-validating protocol for assessing the inhibitory potential of this compound against human IDO1.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4-Cl-Trp for recombinant human IDO1.

Principle: The assay measures the enzymatic conversion of L-tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine. The concentration of kynurenine produced is quantified spectrophotometrically after a chemical reaction that forms a colored product.

Figure 2: Workflow for the in vitro IDO1 enzymatic inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.5.

-

Enzyme Stock: Recombinant human IDO1 diluted in assay buffer to a working concentration (e.g., 50-100 nM).

-

Substrate Stock: L-Tryptophan solution in water (e.g., 2 mM).

-

Inhibitor Stock: this compound dissolved in a suitable solvent (e.g., water or DMSO) to a high concentration (e.g., 10 mM), followed by serial dilutions.

-

Cofactor Mix: Prepare a fresh solution in assay buffer containing L-ascorbic acid (20 mM), methylene blue (10 µM), and catalase (200 U/mL).

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of the assay buffer.

-

Add 10 µL of the inhibitor solution (4-Cl-Trp at various concentrations) or vehicle for control wells.

-

Add 20 µL of the Cofactor Mix.

-

Add 10 µL of the IDO1 enzyme solution. Mix gently and pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the L-Tryptophan substrate solution. Final volume should be 100 µL.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding 50 µL of 30% (w/v) Trichloroacetic Acid (TCA).

-

Incubate the plate at 65°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

-

Centrifuge the plate (e.g., 3000 x g for 10 minutes) to pellet the precipitated protein.

-

Carefully transfer 100 µL of the supernatant to a new, clear 96-well plate.

-

Add 100 µL of Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well.

-

Incubate for 10 minutes at room temperature to allow color development.

-

-

Data Analysis:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Correct the absorbance values by subtracting the background (wells with no enzyme).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Conclusion and Future Directions

This compound is a naturally occurring, non-canonical amino acid with significant biological activity, primarily as a modulator of tryptophan-catabolizing enzymes. Its potential to inhibit IDO1 places it at the intersection of cancer immunotherapy and neuroscience. While further studies are needed to fully elucidate its potency and specificity compared to other inhibitors, it remains an invaluable tool for probing the complexities of the kynurenine pathway and serves as a promising scaffold for the design of novel therapeutics. Future research should focus on detailed kinetic analysis against IDO1, IDO2, and TDO, as well as in vivo studies to assess its pharmacokinetic properties and efficacy in models of cancer and neurological disease.

References

- 1. This compound | 52448-14-3 | FC141807 | Biosynth [biosynth.com]

- 2. This compound | C11H11ClN2O2 | CID 14048819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for L-4-Chlorotryptophan (HMDB0030400) [hmdb.ca]

- 4. consensus.app [consensus.app]

- 5. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diaryl Hydroxylamines as Pan or Dual Inhibitors of Indoleamine 2,3-Dioxygenase-1, Indoleamine 2,3-Dioxygenase-2 and Tryptophan Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Various Phytochemicals on Indoleamine 2,3-Dioxygenase 1 Activity: Galanal Is a Novel, Competitive Inhibitor of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tryptophan metabolism and disposition in cancer biology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The therapeutic potential of targeting tryptophan catabolism in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Tryptophan and Its Metabolites in Lung Cancer: Basic Functions and Clinical Significance [frontiersin.org]

- 12. Metabolism of L-tryptophan to kynurenate and quinolinate in the central nervous system: effects of 6-chlorotryptophan and 4-chloro-3-hydroxyanthranilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. The inhibition of tryptophan hydroxylase, not protein synthesis, reduces the brain trapping of alpha-methyl-L-tryptophan: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-L-tryptophan

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

4-Chloro-L-tryptophan (4-Cl-Trp) is a halogenated derivative of the essential amino acid L-tryptophan. Its unique electronic and structural properties, conferred by the chlorine substituent on the indole ring, make it a valuable tool in various scientific domains, including its use as a probe in protein structure and function studies and as a building block in synthetic chemistry. A thorough spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for understanding its behavior in different chemical and biological environments. This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound, blending theoretical principles with practical, field-proven insights and detailed experimental protocols.

Introduction: The Rationale for Spectroscopic Scrutiny

The introduction of a chlorine atom at the 4-position of the indole ring of tryptophan significantly alters its electronic distribution and, consequently, its interaction with electromagnetic radiation. This perturbation forms the basis for its spectroscopic characterization. Unlike its parent molecule, L-tryptophan, 4-Cl-Trp is expected to exhibit distinct spectral signatures. Understanding these signatures is not merely an academic exercise; it is fundamental to its application. For instance, in drug development, precise characterization ensures the identity and purity of a synthetic intermediate. In biochemical studies, altered fluorescence properties can be exploited to probe local protein environments. This guide will systematically explore the key spectroscopic techniques—UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—providing the theoretical underpinnings and practical workflows for a comprehensive analysis of this compound.

UV-Visible (UV-Vis) Absorption Spectroscopy: The Electronic Fingerprint

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption of UV light is dominated by the π → π* transitions within the indole chromophore. The presence of the chlorine atom, an electron-withdrawing group, is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted L-tryptophan.

Foundational Principles

The Beer-Lambert Law is the cornerstone of quantitative UV-Vis spectroscopy, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The molar absorptivity (ε), a constant for a given substance at a specific wavelength, is a critical parameter for quantification.

Expected Spectral Features

L-tryptophan typically exhibits absorption maxima around 280 nm.[1] For this compound, a slight shift to longer wavelengths is expected due to the influence of the halogen substituent on the electronic structure of the indole ring.

Experimental Protocol: UV-Vis Spectrum Acquisition

Objective: To determine the absorption spectrum and molar absorptivity of this compound.

Materials:

-

This compound (powder)

-

Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer

-

Quartz cuvettes (1 cm path length)

-

Calibrated UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in the chosen buffer to create a stock solution of known concentration (e.g., 1 mM).

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to cover a range of concentrations (e.g., 10 µM to 100 µM).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the wavelength range for scanning (e.g., 200-400 nm).

-

Blanking: Fill a quartz cuvette with the buffer used for sample preparation and place it in the spectrophotometer. Run a blank scan to zero the instrument.[2]

-

Sample Measurement: Measure the absorbance of each of the prepared dilutions, starting from the least concentrated.

-

Data Analysis:

-

Plot the absorbance at the wavelength of maximum absorption (λmax) against the concentration.

-

Perform a linear regression on the data. The slope of the line will be the molar absorptivity (ε) according to the Beer-Lambert Law (A = εbc, where b = 1 cm).

-

Data Presentation:

| Parameter | Expected Value |

| λmax | ~280-290 nm |

| Molar Absorptivity (ε) at λmax | To be determined experimentally |

Fluorescence Spectroscopy: A Sensitive Probe of the Local Environment

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of a molecule. While L-tryptophan is intrinsically fluorescent, the introduction of a halogen atom at the 4-position of the indole ring is known to cause significant fluorescence quenching.[3] This phenomenon is of great interest as it can be exploited in various biochemical and biophysical studies.

The Quenching Phenomenon in 4-Halogenated Indoles

The fluorescence of indole derivatives is highly sensitive to their local environment.[4] In the case of 4-haloindoles, the heavy atom effect of chlorine can enhance intersystem crossing from the excited singlet state to the triplet state, thereby reducing the fluorescence quantum yield.[5] This quenching makes this compound a potentially useful tool for studying protein dynamics where the introduction of a "dark" fluorophore is desired. While 4-fluorotryptophan shows negligible fluorescence at room temperature, it exhibits strong fluorescence and phosphorescence at 77 K.[3] A similar temperature-dependent behavior might be expected for this compound.

Experimental Protocol: Fluorescence Spectrum and Quantum Yield

Objective: To measure the fluorescence emission spectrum of this compound and estimate its fluorescence quantum yield.

Materials:

-

This compound solution (prepared as in the UV-Vis protocol)

-

A fluorescent standard with a known quantum yield (e.g., L-tryptophan in water, Φ = 0.13)[1]

-

Fluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable buffer. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.[1]

-

Standard Preparation: Prepare a solution of the fluorescent standard with a similar absorbance at the same excitation wavelength.

-

Instrument Setup: Set the excitation wavelength (e.g., the λmax determined from the UV-Vis spectrum). Set the emission wavelength range (e.g., 300-500 nm).

-

Measurement:

-

Record the fluorescence emission spectrum of the blank (buffer).

-

Record the fluorescence emission spectrum of the standard solution.

-

Record the fluorescence emission spectrum of the this compound solution.

-

-

Data Analysis and Quantum Yield Calculation:

-

Subtract the blank spectrum from the sample and standard spectra.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield (Φ) of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2) Where:

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Expected Outcome:

The fluorescence quantum yield of this compound is expected to be significantly lower than that of L-tryptophan.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Structure

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in this compound.

Principles of ¹H and ¹³C NMR

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shift (δ) of a nucleus is influenced by the electron density around it.

Predicted ¹H NMR Spectral Features

Based on data from the Human Metabolome Database, the predicted ¹H NMR spectrum of L-4-Chlorotryptophan in D₂O shows distinct signals for the protons of the indole ring and the amino acid side chain.[6] The protons on the chlorinated benzene ring will exhibit a characteristic splitting pattern. The protons of the ethylamino group will appear as a multiplet.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆ or D₂O)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in the chosen deuterated solvent.[4]

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the respective nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum.

-

Process the data (Fourier transform, phase correction, baseline correction).

-

Integrate the signals and analyze the splitting patterns.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D ¹³C NMR spectrum.

-

Process the data as for the ¹H spectrum.

-

Data Interpretation:

The obtained chemical shifts and coupling constants should be compared with predicted values and data from similar compounds, such as 4-chloroindole, to assign each signal to the corresponding nucleus in the molecule.[7][8]

Predicted ¹H NMR Chemical Shifts (in D₂O): [6]

| Proton | Predicted Chemical Shift (ppm) |

| H-α | 4.09 |

| H-β | 3.42, 3.54 |

| H-2 | 7.42 |

| H-5 | 7.21 |

| H-6 | 7.15 |

| H-7 | 7.61 |

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Expected Chemical Shift Range (ppm) |

| C=O | 170-180 |

| C-α | 55-60 |

| C-β | 25-30 |

| Indole Carbons | 100-140 |

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for amino acids, typically producing the protonated molecular ion [M+H]⁺.

Principles of ESI-MS

In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. These ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum and Fragmentation

For this compound (Molecular Formula: C₁₁H₁₁ClN₂O₂), the expected monoisotopic mass is approximately 238.05 g/mol .[9] The ESI mass spectrum in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 239.05. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an isotopic peak at m/z 241.05 with about one-third the intensity of the [M+H]⁺ peak is expected.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion. Common fragmentation pathways for tryptophan and its derivatives involve losses of small neutral molecules such as water, ammonia, and formic acid from the amino acid portion, as well as cleavage of the side chain from the indole ring.[10]

Experimental Protocol: LC-MS Analysis

Objective: To confirm the molecular weight and study the fragmentation pattern of this compound.

Materials:

-

This compound solution

-

HPLC-grade solvents (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

-

LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

LC Method: Develop a suitable liquid chromatography method to separate this compound from any impurities. A C18 column is often a good starting point.[11]

-

MS Method:

-

Set the mass spectrometer to operate in positive ESI mode.

-

Acquire full scan MS data over a relevant m/z range (e.g., 50-500).

-

Set up a data-dependent acquisition (DDA) or targeted MS/MS experiment to fragment the ion at m/z 239.05.

-

-

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to this compound.

-

Confirm the presence of the [M+H]⁺ ion and its characteristic chlorine isotopic pattern.

-

Analyze the MS/MS spectrum to identify the major fragment ions.

-

Workflow Visualization:

References

- 1. omlc.org [omlc.org]

- 2. ossila.com [ossila.com]

- 3. The non-fluorescence of 4-fluorotryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescence quenching of tryptophan and tryptophanyl dipeptides in solution [scirp.org]

- 5. Photophysics of indole-2-carboxylic acid (I2C) and indole-5-carboxylic acid (I5C): heavy atom effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0030400) [hmdb.ca]

- 7. 4-Chloroindole(25235-85-2) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound | C11H11ClN2O2 | CID 14048819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of 4-Chloro-L-tryptophan in Serotonin Synthesis: A Technical Guide for Researchers

This technical guide delves into the intricate world of serotonin synthesis, focusing on the potential, yet largely unexplored, role of 4-Chloro-L-tryptophan as a modulator of this critical pathway. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the foundational science, established experimental paradigms, and detailed methodologies necessary to investigate the effects of this unique compound on the serotonergic system. We will navigate the known landscape of tryptophan hydroxylase inhibition and chart a course for the empirical evaluation of this compound, fostering a deeper understanding of its potential as a research tool or therapeutic lead.

The Serotonergic System: A Cornerstone of Neuromodulation

Serotonin (5-hydroxytryptamine, 5-HT), a monoamine neurotransmitter, is a pivotal regulator of a vast array of physiological and psychological processes, including mood, sleep, appetite, and cognition.[1][2] The synthesis of serotonin is a two-step enzymatic process initiated from the essential amino acid L-tryptophan.[2][3] The first and rate-limiting step is the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH).[1][2][4] This enzymatic conversion is the critical control point in the entire serotonin production cascade.

Two isoforms of TPH have been identified: TPH1, predominantly found in peripheral tissues like the gut and pineal gland, and TPH2, which is the primary isoform in the central nervous system.[3] The activity of TPH is therefore a key determinant of serotonin levels in both the brain and the periphery, making it a significant target for pharmacological intervention and a crucial area of study in neuroscience and medicine.

The Serotonin Synthesis Pathway: A Visual Overview

The biochemical cascade leading to the synthesis of serotonin is a well-characterized pathway. The diagram below illustrates the key steps and enzymes involved.

Caption: The enzymatic conversion of L-tryptophan to serotonin.

Pharmacological Manipulation of Serotonin Synthesis: The Role of Tryptophan Hydroxylase Inhibitors

Given the central role of TPH in serotonin synthesis, its inhibition offers a powerful tool to probe the functions of the serotonergic system. By reducing or depleting serotonin levels, researchers can investigate the behavioral, physiological, and pathological consequences of a hyposerotonergic state. The most extensively studied inhibitor of TPH is p-Chlorophenylalanine (PCPA), also known as fenclonine.[1][5]

PCPA is a synthetic amino acid that acts as an irreversible inhibitor of TPH, leading to a profound and long-lasting depletion of serotonin in both the brain and periphery.[1] It has been instrumental in elucidating the role of serotonin in a myriad of functions, from sleep and mood regulation to aggression and anxiety.[1] However, the use of PCPA is not without its limitations, including potential toxicity and off-target effects, which has spurred interest in identifying and characterizing novel TPH inhibitors with improved specificity and safety profiles.

This compound: A Structurally Related but Distinct Molecule

This compound is a halogenated derivative of the essential amino acid L-tryptophan.[6] It is crucial to distinguish it from the more commonly studied PCPA. While both are chlorinated amino acids, their structures differ significantly. In this compound, the chlorine atom is substituted on the 4th position of the indole ring of tryptophan. In contrast, PCPA is a derivative of phenylalanine with a chlorine atom on the phenyl ring.

| Compound | Chemical Structure | Molecular Formula | Molecular Weight | CAS Number |

| This compound | (2S)-2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid | C11H11ClN2O2 | 238.67 g/mol | 52448-14-3 |

| p-Chlorophenylalanine (PCPA) | (2S)-2-amino-3-(4-chlorophenyl)propanoic acid | C9H10ClNO2 | 199.63 g/mol | 14173-39-8 |

The structural similarity of this compound to the natural substrate of TPH, L-tryptophan, raises the compelling hypothesis that it may act as a competitive inhibitor of the enzyme. However, a comprehensive review of the scientific literature reveals a significant gap in our understanding of the direct effects of this compound on TPH activity and serotonin synthesis.

Proposed Mechanism of Action of this compound

Based on its structure, it is plausible that this compound could interact with the active site of tryptophan hydroxylase. The following diagram illustrates this hypothetical inhibitory mechanism.

Caption: Hypothetical competitive inhibition of TPH by this compound.

Experimental Protocols for the Characterization of this compound

To empirically validate the hypothesized role of this compound in serotonin synthesis, a systematic experimental approach is required. The following sections provide detailed, field-proven methodologies for the in vitro and in vivo characterization of this compound.

In Vitro Assessment of Tryptophan Hydroxylase Inhibition

The initial step in characterizing the effect of this compound is to determine its direct interaction with TPH in a controlled in vitro setting. This will establish whether the compound can inhibit the enzyme's activity and provide quantitative measures of its potency.

This assay is based on the different fluorescence properties of tryptophan and its product, 5-hydroxytryptophan.[7] The hydroxylation of tryptophan at the 5-position leads to a significant increase in fluorescence, which can be monitored in real-time.[7]

Principle: The rate of increase in fluorescence at a specific wavelength is directly proportional to the enzymatic activity of TPH. By measuring this rate in the presence of varying concentrations of this compound, the inhibitory potential and kinetics can be determined.

Materials:

-

Recombinant TPH1 or TPH2 enzyme

-

L-tryptophan

-

This compound

-

6-methyltetrahydropterin (cofactor)

-

Catalase

-

Ferrous ammonium sulfate

-

Dithiothreitol (DTT)

-

MES buffer (pH 7.0)

-

96-well black microplates

-

Fluorescence microplate reader

Step-by-Step Protocol:

-

Prepare a master reaction mix: In a microcentrifuge tube, combine MES buffer, ammonium sulfate, DTT, catalase, and ferrous ammonium sulfate at their final desired concentrations.

-

Prepare this compound dilutions: Create a serial dilution of this compound in the assay buffer to cover a wide range of concentrations (e.g., from nanomolar to millimolar).

-

Set up the assay plate:

-

To each well of a 96-well black microplate, add the master reaction mix.

-

Add the appropriate volume of the this compound dilutions to the test wells.

-

Include control wells with buffer only (for background), enzyme only, and substrate only.

-

-

Initiate the reaction: Add L-tryptophan and the TPH enzyme to all wells. The reaction is typically initiated by the addition of the cofactor, 6-methyltetrahydropterin.

-

Measure fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature. Excite the samples at 300 nm and measure the emission at 330 nm every 1-2 minutes for a duration of 30-60 minutes.[8]

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Plot the reaction velocity against the inhibitor concentration.

-

Use non-linear regression analysis to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the concentrations of both L-tryptophan and this compound and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.

-

Caption: A streamlined workflow for assessing TPH inhibition in vitro.

In Vivo Evaluation of Serotonin Depletion

Following in vitro characterization, it is essential to determine if this compound can effectively reduce serotonin levels in a living organism. Rodent models are commonly used for this purpose.

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are suitable for these studies. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Administration Protocol:

-

Dose-Response Study: To determine the optimal dose for serotonin depletion, a dose-response study should be conducted. Administer this compound via intraperitoneal (i.p.) injection at a range of doses (e.g., 50, 100, 200 mg/kg). A vehicle control group (e.g., saline) must be included.

-

Time-Course Study: To understand the onset and duration of serotonin depletion, a time-course study is necessary. Administer a single effective dose of this compound and sacrifice groups of animals at different time points post-injection (e.g., 2, 4, 8, 24, 48, and 72 hours).

-

Tissue Collection: At the designated time points, euthanize the animals and rapidly dissect brain regions of interest (e.g., hippocampus, prefrontal cortex, striatum) and peripheral tissues (e.g., gut, pineal gland). Tissues should be immediately frozen on dry ice and stored at -80°C until analysis.

High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection is the gold standard for quantifying serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in tissue samples.[9][10]

Principle: Tissue homogenates are prepared and injected into an HPLC system. The compounds of interest are separated on a chromatography column and detected by an electrochemical or fluorescence detector. The concentration of each compound is determined by comparing its peak area to that of known standards.

Step-by-Step Protocol:

-

Sample Preparation:

-

Homogenize the frozen tissue samples in a suitable buffer (e.g., perchloric acid).

-

Centrifuge the homogenates to pellet proteins and other cellular debris.

-

Filter the supernatant to remove any remaining particulate matter.

-

-

HPLC Analysis:

-

Inject a fixed volume of the filtered supernatant onto the HPLC column.

-

Elute the compounds using a mobile phase optimized for the separation of monoamines.

-

Detect serotonin and 5-HIAA using an electrochemical or fluorescence detector.

-

-

Data Analysis:

-

Integrate the peak areas for serotonin and 5-HIAA.

-

Calculate the concentration of each analyte in the tissue samples by comparing the peak areas to a standard curve generated from known concentrations of serotonin and 5-HIAA.

-

Compare the levels of serotonin and 5-HIAA in the this compound-treated animals to the vehicle-treated control group to determine the extent of depletion.

-

Caption: A comprehensive workflow for evaluating in vivo serotonin depletion.

Potential Off-Target Effects and Specificity

A critical aspect of characterizing any new pharmacological tool is to assess its specificity and potential for off-target effects. Halogenated tryptophan derivatives have been shown to be incorporated into proteins during synthesis and can have other biological activities.[11]

Recommended Investigations:

-

Specificity for TPH Isoforms: The in vitro TPH activity assay should be performed with both TPH1 and TPH2 to determine if this compound exhibits any isoform selectivity.

-

Effects on Other Monoamine Systems: Concurrently with serotonin and 5-HIAA, levels of dopamine and norepinephrine and their metabolites should be measured in the brain tissue samples to assess whether this compound affects other monoaminergic systems.

-

Kynurenine Pathway Metabolism: Investigate whether this compound is metabolized through the kynurenine pathway, a major route of tryptophan degradation.[12] This can be assessed by measuring levels of kynurenine and its metabolites in tissue samples.

Conclusion and Future Directions

This compound represents an intriguing yet understudied molecule with the potential to modulate the serotonergic system. Its structural resemblance to L-tryptophan provides a strong rationale for investigating its effects on tryptophan hydroxylase and serotonin synthesis. The experimental protocols detailed in this guide offer a robust framework for researchers to systematically characterize the in vitro and in vivo pharmacology of this compound.

Future research should aim to fully elucidate the mechanism of action, potency, and specificity of this compound. A thorough understanding of its pharmacokinetic and pharmacodynamic properties will be crucial in determining its utility as a research tool for dissecting the complexities of the serotonergic system. Furthermore, these investigations may pave the way for the development of novel therapeutic agents targeting serotonin-related disorders. The systematic application of the methodologies outlined herein will undoubtedly shed light on the enigmatic role of this compound in the fascinating world of neurochemistry.

References

- 1. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tryptophan Hydroxylase-2-Mediated Serotonin Biosynthesis Suppresses Cell Reprogramming into Pluripotent State - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C11H11ClN2O2 | CID 14048819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. static.igem.org [static.igem.org]

- 9. Assay of tryptophan hydroxylase and aromatic L-amino acid decarboxylase based on rapid separation of the reaction product by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assay for tryptophan hydroxylase activity in rat brain by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis of Halogenated Tryptophans for Protein Engineering Using Genetic Code Expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism of L-tryptophan to kynurenate and quinolinate in the central nervous system: effects of 6-chlorotryptophan and 4-chloro-3-hydroxyanthranilate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Chloro-l-tryptophan: An Indole Alkaloid for Advanced Research and Drug Development

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-l-tryptophan (4-Cl-Trp), a halogenated derivative of the essential amino acid L-tryptophan. We delve into its classification as an indole alkaloid, its natural occurrence, and its physicochemical properties. The guide offers detailed, field-proven protocols for both the biosynthesis and chemical synthesis of 4-Cl-Trp, alongside robust analytical methodologies for its characterization and quantification. Furthermore, we explore its biological significance by examining its relationship with the canonical metabolic pathways of tryptophan, such as the serotonin and kynurenine pathways. Key applications in protein engineering, as a noncanonical amino acid, and in drug development, as a crucial building block, are discussed in detail. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of 4-Cl-Trp in their work.

Introduction: Positioning this compound in the Landscape of Indole Alkaloids

Indole alkaloids represent one of the largest and most structurally diverse classes of natural products, with over 4,100 known compounds.[1] The defining feature of this class is the indole structural moiety, biochemically derived from the amino acid L-tryptophan.[1][2] These compounds exhibit a vast range of potent physiological activities, leading to their use in medicine as antiarrhythmic, antitumor, and psychoactive agents.[3]

This compound is a halogenated indole alkaloid that, while available as a synthetic compound, has also been reported to occur naturally in plants such as the common pea (Pisum sativum) and fava bean (Vicia faba).[4][5] The incorporation of a halogen atom, in this case, chlorine, onto the indole ring at the C-4 position significantly modifies the electronic and steric properties of the molecule compared to its parent, L-tryptophan. This alteration makes 4-Cl-Trp a valuable tool for modulating biological systems and a versatile building block for the synthesis of complex pharmaceutical agents. Its primary significance in modern science lies in its application as a noncanonical amino acid (ncAA) for protein engineering and as a precursor in the development of novel therapeutics.[6][7]

Physicochemical Properties

A clear understanding of the fundamental properties of 4-Cl-Trp is essential for its effective application in experimental settings. The following table summarizes its key physicochemical data.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid | [4] |

| CAS Number | 52448-14-3 | [4][8] |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [4][8] |

| Molecular Weight | 238.67 g/mol | [4][8] |

| Melting Point | 277.0 °C | [8] |

| Appearance | Solid | |

| SMILES | C1=CC2=C(C(=C1)Cl)C(=CN2)C--INVALID-LINK--N | [4] |

| InChIKey | NRTHKYABOMUPSC-QMMMGPOBSA-N | [4] |

Biosynthesis and Chemical Synthesis Pathways

The generation of 4-Cl-Trp can be achieved through both biological and chemical routes, each offering distinct advantages.

Biosynthesis via Enzymatic Halogenation

Nature synthesizes halogenated tryptophans using a class of enzymes known as Flavin-dependent halogenases (FDHs).[6][9] These biocatalysts exhibit remarkable regioselectivity, enabling the precise installation of a halogen atom onto the electron-rich indole ring.

The core mechanism involves the enzyme utilizing flavin adenine dinucleotide (FADH₂), molecular oxygen, and a halide salt (e.g., NaCl) to generate a potent halogenating species, which then performs an electrophilic aromatic substitution on the tryptophan substrate.[6][9] While research has extensively focused on halogenases that produce 6-Cl-Trp and 7-Cl-Trp, the same enzymatic logic applies to the formation of other isomers.[6][10] Advances in synthetic biology have enabled the development of engineered E. coli strains capable of the de novo biosynthesis of various halogenated tryptophans from simple carbon sources like glucose, offering a sustainable and environmentally friendly production platform.[7]

Caption: General enzymatic pathway for the biosynthesis of halogenated tryptophan.

Protocol: Chemical Synthesis of this compound

This protocol is adapted from established methods for synthesizing chlorinated tryptophan analogs and relies on a key enzymatic resolution step to achieve the desired l-enantiomer.[11]

Rationale: The synthesis begins with the condensation of 4-chloroindole and serine to form the tryptophan backbone. This non-stereospecific reaction yields a racemic mixture of N-acetyl-D,L-tryptophan. The critical step is the enzymatic resolution using Acylase I, which selectively hydrolyzes the acetyl group from the L-enantiomer, allowing for its separation from the still-acetylated D-enantiomer based on differences in solubility and charge.

Step 1: Synthesis of Nα-acetyl-4-chloro-D,L-tryptophan

-

To a solution of 4-chloroindole (1.0 eq) in glacial acetic acid, add L-serine (2.0 eq) and acetic anhydride (10.0 eq).

-

Causality: Acetic anhydride serves as both a dehydrating agent and the acetyl source, driving the condensation reaction between the indole and serine to form the tryptophan scaffold.

-

-

Stir the mixture under an inert atmosphere (e.g., Argon) at 70-75 °C for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure to approximately half its volume.

-

Dilute the residue with water and extract with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude racemic product.

Step 2: Enzymatic Resolution of the L-enantiomer

-

Dissolve the crude Nα-acetyl-4-chloro-D,L-tryptophan in a pH 8.0 phosphate buffer containing 1 mM CoCl₂.

-

Causality: CoCl₂ acts as a cofactor for Acylase I, enhancing its enzymatic activity. The pH is maintained at 8.0, the optimal pH for acylase function.

-

-

Add Acylase I from Aspergillus melleus and stir the mixture at 37 °C for 24 hours.

-

Maintain the pH at 8.0 throughout the reaction by the periodic addition of a dilute LiOH solution.

-

After 24 hours, terminate the reaction by heating the mixture to 60 °C for 5 minutes to denature the enzyme.

-

Cool the mixture to room temperature and filter to remove the denatured protein.

Step 3: Isolation and Purification of this compound